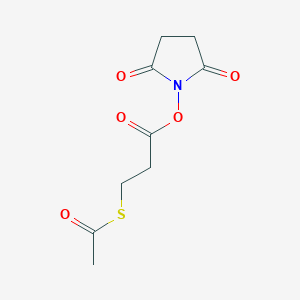

3-(Acetylthio)propionic acid N-succinimidyl ester

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-6(11)16-5-4-9(14)15-10-7(12)2-3-8(10)13/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTJVRDXVSDKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Succinimidyl S-Acetylthiopropionate (SATP) and its Analogs for Bioconjugation

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties and applications of 3-(Acetylthio)propionic acid N-succinimidyl ester, commonly known as SATP. We will also draw extensively on data from its close and widely used analog, N-Succinimidyl S-acetylthioacetate (SATA), as their functionalities and protocols are nearly identical. These reagents are pivotal tools for introducing protected sulfhydryl groups into proteins, peptides, and other amine-bearing molecules, enabling a wide array of subsequent bioconjugation strategies.

The core utility of SATP and SATA lies in a two-stage process: first, the stable and specific modification of primary amines, and second, the on-demand deprotection to reveal a reactive thiol group. This strategic delay allows for purification and storage of the modified intermediate, providing precise control over the final conjugation step. This document provides an in-depth exploration of the underlying chemistry, field-proven protocols, and critical considerations to ensure robust and reproducible results in your research and development endeavors.

Core Chemical and Physical Properties

Understanding the fundamental properties of these reagents is the first step to their successful application. Both SATP and its shorter analog SATA are white crystalline solids that are highly sensitive to moisture.[1][2] Proper storage under desiccated conditions at -20°C is critical to prevent hydrolysis of the reactive N-hydroxysuccinimide (NHS) ester moiety.[1][2][3]

| Property | N-Succinimidyl S-acetylthiopropionate (SATP) | N-Succinimidyl S-acetylthioacetate (SATA) |

| Molecular Formula | C₉H₁₁NO₅S[4][5][6] | C₈H₉NO₅S[7][8] |

| Molecular Weight | 245.25 g/mol [4][6] | 231.23 g/mol [7][8] |

| CAS Number | 84271-78-3[4][5][6] | 76931-93-6[7][8] |

| Spacer Arm Length | 4.1 Å[9] | 2.8 Å[7][8] |

| Appearance | White to off-white solid/crystal[4] | White to off-white solid[7] |

| Storage | -20°C, desiccated[5] | -20°C, desiccated[1][2][3] |

| Common Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[10] | DMSO, DMF[1][2][8] |

Causality Behind Experimental Choices: The choice between SATP and SATA often depends on the desired length of the spacer arm. The slightly longer spacer of SATP (4.1 Å vs. 2.8 Å for SATA) can be advantageous in overcoming steric hindrance when conjugating bulky molecules.[7][9] Reagent solutions must be prepared immediately before use in a dry, water-miscible solvent like DMSO or DMF because the NHS-ester group readily hydrolyzes in aqueous environments, rendering the reagent inactive.[1][11][12]

The Two-Stage Reaction Mechanism: A Validating System

The elegance of the SATP/SATA system lies in its two distinct, controllable chemical steps. This process is a self-validating system; successful completion of the first step (acylation) can be confirmed before initiating the second, irreversible step (deprotection and conjugation).

Stage 1: Acylation of Primary Amines

The first stage involves the reaction of the NHS ester with a primary amine, such as the ε-amine of a lysine residue or the N-terminus of a protein.[1][7] This is a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][2]

This reaction is highly specific to primary amines and is typically performed in amine-free buffers (e.g., phosphate-buffered saline) at a pH between 7.0 and 9.0.[1][2][8]

Caption: Stage 2: Deprotection with hydroxylamine to yield a free sulfhydryl.

Ensuring a Reactive Thiol: Free sulfhydryl groups are susceptible to oxidation, which can lead to the formation of disulfide bonds (dimerization). To prevent this, the deprotection buffer is typically supplemented with a chelating agent like EDTA. [1][8]EDTA sequesters divalent metal ions that can catalyze the oxidation of thiols. Following deprotection, the purified, reactive protein should be used promptly in downstream applications. [1][8]

Field-Proven Experimental Protocols

The following protocols are synthesized from established methodologies and provide a robust framework for protein modification.

Protocol 1: Thiolation of a Target Protein

This workflow details the initial modification of a protein with SATP/SATA.

Caption: Workflow for protein thiolation using SATP/SATA.

Step-by-Step Methodology:

-

Prepare Protein Solution: Dissolve the protein to be modified in an amine-free buffer such as Phosphate Buffered Saline (PBS) at a pH of 7.2-7.5 to a final concentration of 2-10 mg/mL (typically 50-100 µM). [1][8]Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction. [1][2]2. Prepare SATP/SATA Solution: Immediately before use, dissolve 6-8 mg of SATP or SATA in 0.5 mL of high-quality, anhydrous DMSO. [1]This creates a stock solution of approximately 55 mM. Do not store this solution. [1][12]3. Initiate Reaction: Add a calculated volume of the SATP/SATA solution to the protein solution. A common starting point is a 9:1 or 10:1 molar ratio of the reagent to the protein. [1][2][8]For example, for 1 mL of a 60 µM protein solution, add 10 µL of the ~55 mM SATA solution. [1]4. Incubate: Mix the contents and incubate at room temperature for 30-60 minutes. [8]For sensitive proteins, the reaction can be performed at 4°C for 2 hours. [8]5. Purify: Remove the excess reagent and the NHS byproduct using a desalting column (gel filtration) or dialysis against the reaction buffer. [8]The resulting SATA-modified protein, with its protected sulfhydryl groups, can be stored at -20°C. [13]

Protocol 2: Deprotection to Generate Free Sulfhydryls

This workflow describes the final activation step to expose the reactive thiol.

Caption: Workflow for deprotection of the acetylated sulfhydryl.

Step-by-Step Methodology:

-

Prepare Deacetylation Solution: Prepare a solution of 0.5 M Hydroxylamine•HCl with 25 mM EDTA in your reaction buffer (e.g., PBS). [1][2]Adjust the final pH to 7.2-7.5 with NaOH. [1]This solution should be prepared fresh.

-

Initiate Deprotection: Add the deacetylation solution to the purified, SATA-modified protein. A common ratio is 100 µL of deacetylation solution per 1.0 mL of modified protein solution. [1]3. Incubate: Mix and incubate for 2 hours at room temperature. [1][13]4. Final Purification: Immediately purify the now-thiolated protein from the hydroxylamine and EDTA using a desalting column. [1][8]It is critical to equilibrate and elute the column with a buffer containing 5-10 mM EDTA to minimize disulfide bond formation. [8]5. Downstream Use: Use the purified, sulfhydryl-containing protein immediately in your subsequent conjugation reaction (e.g., with a maleimide-activated molecule). [1][8]

Applications in Drug Development and Research

The ability to introduce a uniquely reactive thiol handle onto a biomolecule opens up numerous applications:

-

Antibody-Drug Conjugates (ADCs): SATP is used to thiolate antibodies, providing specific sites for the covalent attachment of cytotoxic payloads. [10][14]The number of introduced thiols, and thus the drug-to-antibody ratio (DAR), can be controlled by adjusting the molar ratio of the reagent. [9][10]* Bioconjugation and Crosslinking: The generated sulfhydryl group can react with maleimide-functionalized molecules to form stable thioether bonds, creating protein-protein conjugates, pegylated proteins, or immobilizing proteins onto surfaces for biosensors. [7][14][15]* Radiolabeling: Researchers have explored using SATA to introduce a chelating site for radiometals like Rhenium-188 onto antibodies for radioimmunotherapy, though some studies have reported issues with conjugate stability. [16]* Inducing Protein Oligomerization: SATA has been used to induce the formation of stable recombinant TNF-α trimers through the creation of disulfide bridges, which showed increased therapeutic efficacy. [3]

Conclusion

N-Succinimidyl S-acetylthiopropionate (SATP) and its analog SATA are powerful and versatile reagents for bioconjugation. Their two-stage reaction mechanism provides a high degree of control, allowing for the introduction of protected sulfhydryl groups that can be activated on demand. By understanding the interplay between aminolysis and hydrolysis, carefully selecting reaction parameters, and adhering to robust protocols, researchers can effectively leverage these tools to construct complex bioconjugates for a wide range of applications in diagnostics, therapeutics, and fundamental research. A thorough grasp of the underlying chemical principles is paramount to minimizing side reactions and maximizing the efficiency and reproducibility of conjugation strategies.

References

-

SATA (N-Succinimidyl S-acetylthioacetate) - Cepham Life Sciences. (n.d.). Cepham Life Sciences. Retrieved from [Link]

-

SATA (N-Succinimidyl S-Acetylthioacetate) Product Information. (n.d.). Sangon Biotech. Retrieved from [Link]

-

The succinimide group of SATA reacted to primary amines of protein G... (n.d.). ResearchGate. Retrieved from [Link]

-

Lofas, S., et al. (2000). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. Retrieved from [Link]

-

Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2000). Langmuir. ACS Publications. Retrieved from [Link]

-

Dadachova, E., et al. (2018). Evaluation of N-Succinimidyl S-Acetylthioacetate Ligand for Radiolabeling of Humanized Antibodies with 188Rhenium. Molecular Imaging and Biology. Retrieved from [Link]

-

SATA, SATP, SAT-PEO4-Ac Product Information. (n.d.). Interchim. Retrieved from [Link]

-

Sulfhydration Kit With SATA. (n.d.). G-Biosciences. Retrieved from [Link]

-

SATA and its reaction with primary amines. (n.d.). ResearchGate. Retrieved from [Link]

-

Hydroxylamine•HCl Product Information. (n.d.). G-Biosciences. Retrieved from [Link]

-

Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

3-(Acetylthio)propionic Acid. (n.d.). PubChem. Retrieved from [Link]

-

An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. (2018). European Journal of Organic Chemistry. ResearchGate. Retrieved from [Link]

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. store.sangon.com [store.sangon.com]

- 3. SATA (N-Succinimidyl-S-acetylthioacetate), Protein modification thiolating reagent (CAS 76931-93-6) | Abcam [abcam.com]

- 4. N-Succinimidyl 3-(Acetylthio)propionate | CymitQuimica [cymitquimica.com]

- 5. 3-(Acetylthio)propionic acid N-succinimidyl ester, 84271-78-3 | BroadPharm [broadpharm.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. cephamls.com [cephamls.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]

- 16. Evaluation of N-Succinimidyl S-Acetylthioacetate Ligand for Radiolabeling of Humanized Antibodies with 188Rhenium - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 3-(Acetylthio)propionic acid N-succinimidyl ester (SATP)

This guide provides a comprehensive overview of the chemical principles, mechanism of action, and practical application of 3-(Acetylthio)propionic acid N-succinimidyl ester (SATP), a heterobifunctional crosslinker essential for bioconjugation. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causality behind the protocols, ensuring a deep and applicable understanding of protein thiolation.

Introduction: The Strategic Role of SATP in Bioconjugation

In the landscape of modern biotechnology and therapeutic development, the precise, covalent linkage of molecules—a process known as bioconjugation—is paramount.[1][2] Applications ranging from the construction of Antibody-Drug Conjugates (ADCs) to the immobilization of proteins on surfaces rely on the ability to introduce specific chemical functionalities onto biomolecules.[3][4][5] One of the most versatile and widely used functionalities is the sulfhydryl (thiol, -SH) group due to its high nucleophilicity and relative rarity in proteins compared to amine groups.

3-(Acetylthio)propionic acid N-succinimidyl ester (SATP) is a key reagent that facilitates the introduction of protected sulfhydryl groups onto proteins and other biomolecules. Its utility lies in a two-stage mechanism that first targets abundant primary amines and then, in a controlled second step, unmasks a reactive thiol group. This strategic approach prevents premature disulfide bond formation and allows for the precise, stoichiometric control of sulfhydryl incorporation, a critical factor in developing homogenous and effective bioconjugates.[3]

The Core Mechanism: A Two-Stage Pathway to Thiolation

The mechanism of SATP-mediated thiolation is a sequential, two-step process.[6] This design is crucial for its effectiveness, providing temporal control over the appearance of the highly reactive free thiol.

Stage 1: Amine Acylation via N-Hydroxysuccinimide (NHS) Ester Reaction

The first stage leverages the well-established reactivity of N-hydroxysuccinimide (NHS) esters. The NHS ester moiety of SATP is an excellent leaving group, making the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Target Specificity : The primary targets for this reaction are the free ε-amino groups of lysine residues and the α-amino group at the N-terminus of a protein.[7][8][9]

-

Reaction Conditions : This acylation reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.0.[6] In this range, a significant fraction of the primary amines are deprotonated and thus nucleophilic, while the hydrolysis of the NHS ester remains manageable. Buffers free of primary amines, such as phosphate or HEPES, are essential to prevent competition with the intended target.[6]

-

Bond Formation : The nucleophilic amine attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide and forming a stable, covalent amide bond. The result is the protein being modified with a propionyl group that terminates in a thioacetate (S-acetyl) protected sulfhydryl.

Stage 2: Thiol Deprotection via Hydroxylamine Cleavage

With the protected thiol now stably attached to the protein, the second stage involves the removal of the acetyl protecting group to liberate the free sulfhydryl.

-

Deprotection Reagent : A deacetylation solution containing hydroxylamine (NH₂OH) is introduced.[6]

-

Mechanism of Cleavage : Hydroxylamine acts as a potent nucleophile that attacks the carbonyl carbon of the thioester bond. This reaction cleaves the thioester, releasing the free sulfhydryl group on the protein and forming an acetyl-hydroxamate byproduct.[6][10]

-

Reaction Control : This step is performed under specific conditions (e.g., 0.5 M hydroxylamine for 2 hours at room temperature) to ensure complete deprotection without compromising the integrity of the protein.[6] The inclusion of a chelating agent like EDTA in the buffer is critical to prevent the oxidation of the newly formed, highly reactive thiols into disulfide bonds.[6]

Visualizing the Mechanism

The following diagram illustrates the sequential chemical transformations involved in SATP-mediated protein thiolation.

Caption: The two-stage mechanism of SATP action.

Field-Proven Experimental Protocol

This protocol provides a robust methodology for the thiolation of a protein, such as an IgG antibody, using SATP. It incorporates self-validating steps to ensure reliable and reproducible results.

Materials and Reagents

-

Protein to be modified (e.g., Human IgG)

-

SATP (N-Succinimidyl 3-(acetylthio)propionate)

-

Dimethylsulfoxide (DMSO), anhydrous

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in Reaction Buffer, adjust pH to 7.2-7.5 with NaOH.[6]

-

Desalting columns

-

Ellman's Reagent (DTNB) for quantification

Step-by-Step Thiolation Workflow

Part A: Protein Preparation & SATP Acylation

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL (e.g., ~60 µM for a 150 kDa IgG).[6]

-

Prepare SATP Solution: Immediately before use, dissolve SATP in DMSO to a concentration of ~55 mM (approx. 13.5 mg/mL). SATP is moisture-sensitive and the NHS-ester hydrolyzes in aqueous solutions; do not store this solution.[6]

-

Initiate Acylation Reaction: Add a molar excess of the SATP solution to the protein solution. A common starting point is a 9:1 molar ratio of SATP to protein.[6] For example, add 10 µL of 55 mM SATP solution to 1.0 mL of 60 µM protein solution.

-

Incubate: Mix gently and incubate at room temperature for 30 minutes.[6]

-

Purify Acetylated Protein: Remove excess, unreacted SATP and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.

Part B: Thiol Deprotection

-

Prepare Deacetylation Solution: Prepare the hydroxylamine solution as described in the materials section. This solution should also be made fresh.[6]

-

Initiate Deprotection: To the purified, acetylated protein from Part A, add the Deacetylation Solution. A typical ratio is 100 µL of deacetylation solution per 1.0 mL of protein solution.[6]

-

Incubate: Mix gently and incubate for 2 hours at room temperature.[6]

-

Final Purification: Purify the now sulfhydryl-modified protein from the hydroxylamine and byproducts using a desalting column. Equilibrate the column with a buffer containing at least 10 mM EDTA to prevent disulfide bond formation. The purified protein should be used promptly.[6]

Part C: Validation & Quantification (Self-Validating System)

-

Principle: Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) reacts with free sulfhydryl groups to produce a yellow-colored product, TNB (2-nitro-5-thiobenzoic acid), which has a strong absorbance at 412 nm.[11][12]

-

Procedure:

-

Prepare a standard curve using a known concentration of a thiol-containing compound like cysteine.

-

React a known concentration of the purified, thiolated protein with Ellman's Reagent in a phosphate buffer at pH 8.0.[11]

-

Measure the absorbance at 412 nm after a 15-minute incubation.[11]

-

Calculate the concentration of sulfhydryl groups using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) or by comparing to the cysteine standard curve.[11]

-

-

Output: The result is expressed as the average number of moles of sulfhydryl per mole of protein, providing a direct measure of the modification efficiency.

Experimental Workflow Diagram

This diagram outlines the logical flow of the experimental protocol, from initial reaction to final validation.

Caption: Step-by-step experimental workflow for protein thiolation.

Critical Parameters and Causality

Achieving optimal and reproducible thiolation requires careful control over several reaction parameters. Understanding the chemical reasoning behind these parameters is key to troubleshooting and adapting the protocol.

| Parameter | Recommended Range/Value | Rationale & Expert Insights |

| Reaction pH (Acylation) | pH 7.2 - 8.0 | This pH range represents a critical balance. Below pH 7, the rate of reaction with primary amines is significantly reduced as they are mostly protonated (-NH₃⁺). Above pH 8.0, the rate of hydrolysis of the NHS ester increases dramatically, consuming the reagent before it can react with the protein.[6] The optimal pH ensures the amine is sufficiently nucleophilic while preserving the reagent's integrity. |

| Stoichiometry (SATP:Protein) | 5:1 to 20:1 molar ratio | The level of sulfhydryl incorporation is directly controlled by the molar excess of SATP.[6] A lower ratio (e.g., 5:1) will result in fewer modifications, while a higher ratio (e.g., 20:1) will increase the number of thiols introduced. The ideal ratio must be determined empirically for each protein to achieve the desired drug-to-antibody ratio (DAR) or modification level without causing protein aggregation or loss of function. |

| Reaction Buffers | Phosphate, HEPES, Bicine | The use of amine-free buffers is non-negotiable. Buffers like Tris or glycine contain primary amines that will compete with the protein's lysine residues for reaction with SATP, leading to significantly lower and unpredictable modification efficiency.[6] |

| Hydroxylamine Concentration | ~0.5 M | A sufficiently high concentration of hydroxylamine is required to drive the deacetylation reaction to completion within a reasonable timeframe (e.g., 2 hours). Lower concentrations would require significantly longer incubation times, increasing the risk of protein degradation or thiol oxidation. |

| Presence of EDTA | 10-25 mM | Free sulfhydryl groups are highly susceptible to oxidation, which leads to the formation of intermolecular or intramolecular disulfide bonds. This can cause protein aggregation or inactivate the thiol for subsequent conjugation steps. EDTA chelates divalent metal ions that can catalyze this oxidation, thereby preserving the reactive free thiol.[6] |

Conclusion

3-(Acetylthio)propionic acid N-succinimidyl ester is a powerful tool for bioconjugation, enabling the controlled introduction of reactive sulfhydryl groups onto proteins. Its two-stage mechanism provides an elegant solution for protecting the thiol until it is needed, offering researchers precise control over the modification process. By understanding the underlying chemical principles of both the NHS-ester acylation and the hydroxylamine-mediated deprotection, and by carefully controlling the critical parameters outlined in this guide, scientists can confidently and reproducibly generate tailored bioconjugates for a wide array of applications in research and drug development.

References

- SATA and SATP Protocol. Thermo Fisher Scientific. [URL: https://assets.thermofisher.

- Solid‐Phase Peptide Modification via Deaminative Photochemical Csp3‐Csp3 Bond Formation Using Katritzky Salts. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7610444/]

- Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12439534/]

- Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/bc500049e]

- Ellman's Assay Protocol. BroadPharm. [URL: https://broadpharm.com/blogs/tech-support/ellman-s-assay-protocol]

- The mechanism of the reaction of hydroxylamine with activated acyl groups. Sci-Hub. [URL: https://sci-hub.se/10.1016/0006-3002(58)90355-x]

- Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4288092/]

- Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [URL: https://www.bmglabtech.

- How bioconjugation is unlocking new drug development. Pharmaceutical Technology. [URL: https://www.pharmaceutical-technology.com/comment/how-bioconjugation-is-unlocking-new-drug-development/]

- Recent developments in bioconjugation: From strategies to design and clinical applications. Authorea. [URL: https://www.authorea.

- Harnessing Bioconjugation for Therapeutic Advancements. Fleet Bioprocessing. [URL: https://fleetbioprocessing.

- Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiopyridine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12136348/]

- Quantification of Thiols and Disulfides. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3349633/]

- Biochemical methods for monitoring protein thiol redox states in biological systems. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4056911/]

- Thiol-based Oxidative Posttranslational Modifications (OxiPTMs) of Plant Proteins. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10150930/]

- N-Succinimidyl 3-(Acetylthio)propionate 84271-78-3. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/S0859]

- Thioester deprotection using a biomimetic NCL approach. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9402511/]

- Effect of lysine residues on the deamidation reaction of asparagine side chains. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10657927/]

- N-Succinimidyl 3-(Acetylthio)propionate. CymitQuimica. [URL: https://www.cymitquimica.

- Protocol for determining protein cysteine thiol redox status using western blot analysis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8214227/]

- Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8604314/]

- N-succinimidyl 3-(acetylthio)propionate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/68635]

- Protocol for determining protein cysteine thiol redox status using western blot analysis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34142079/]

- Cleavage of asn-gly bonds by hydroxylamine. ResearchGate. [URL: https://www.researchgate.net/publication/221890184_Cleavage_of_asn-gly_bonds_by_hydroxylamine]

- Selective Acylation of Primary Amines in Peptides and Proteins. ResearchGate. [URL: https://www.researchgate.net/publication/232230103_Selective_Acylation_of_Primary_Amines_in_Peptides_and_Proteins]

- A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8004811/]

- Lysine - Amino Acids. The Biology Project. [URL: http://www.biology.arizona.edu/biochemistry/problem_sets/aa/Lysine.html]

- N-Succinimidyl 3-(Acetylthio)propionate 95.0+%, TCI America 100 mg. Fisher Scientific. [URL: https://www.fishersci.

- SATP,3-(Acetylthio)propionic acid N-succinimidyl ester. Xi'an Kono Chem Co.,Ltd. [URL: https://www.konochem.com/products/satp-3-acetylthio-propionic-acid-n-succinimidyl-ester.html]

- Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28849903/]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Solid‐Phase Peptide Modification via Deaminative Photochemical Csp3‐Csp3 Bond Formation Using Katritzky Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino Acids - Lysine [biology.arizona.edu]

- 10. sci-hub.st [sci-hub.st]

- 11. broadpharm.com [broadpharm.com]

- 12. bmglabtech.com [bmglabtech.com]

SATP Crosslinker: A Technical Guide to Thiolation Chemistry and Bioconjugation Applications

This in-depth technical guide provides a comprehensive overview of N-succinimidyl 3-(acetylthio)propionate (SATP), a versatile crosslinking reagent widely employed in bioconjugation and drug development. This document will delve into the core chemistry of SATP, its mechanism of action, and provide field-proven insights into its practical applications, complete with detailed experimental protocols.

Part 1: The Fundamental Chemistry of SATP

SATP is a heterobifunctional crosslinker that enables the introduction of protected sulfhydryl groups onto proteins and other amine-containing molecules.[1] Its utility lies in its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an acetyl-protected thiol.[1] This dual functionality allows for a controlled, two-step conjugation process, making it a valuable tool for researchers.

Chemical Properties of SATP

| Property | Value | Source |

| Synonyms | 3-(Acetylthio)propionic Acid N-Succinimidyl Ester, SATP | [2][3] |

| Molecular Formula | C9H11NO5S | [2][3] |

| Molecular Weight | 245.25 g/mol | [1][2][3] |

| Spacer Arm Length | 4.1 Å | [1] |

| Form | White to off-white crystalline powder | [2] |

| Purity | >95.0% (GC) | [2] |

Mechanism of Action: A Two-Step Process

The elegance of SATP chemistry lies in its sequential reaction mechanism, which provides a high degree of control over the conjugation process.

Step 1: Amine Acylation

The first step involves the reaction of the NHS ester group of SATP with primary amines (-NH2) on the target molecule, such as the lysine residues on a protein.[1] This reaction proceeds via nucleophilic attack of the amine on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[1] This reaction is most efficient at a pH range of 7-9.[1] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), to avoid competing reactions.[1]

Part 2: Applications of SATP in Bioconjugation

The ability to introduce reactive sulfhydryl groups onto biomolecules makes SATP a valuable tool in a wide range of applications, from basic research to therapeutic development.

Protein Thiolation for Subsequent Conjugation

A primary application of SATP is the thiolation of proteins that lack native, accessible sulfhydryl groups. [1]This modification introduces a specific reactive handle for subsequent conjugation with other molecules containing sulfhydryl-reactive groups, such as maleimides or iodoacetamides. This strategy is frequently used in:

-

Enzyme Labeling: Covalently attaching enzymes to antibodies or other proteins for use in immunoassays like ELISA.

-

Immobilization: Attaching proteins to solid supports for affinity chromatography or sensor development.

-

Peptide and Nucleic Acid Conjugation: Creating well-defined bioconjugates for various research purposes.

Antibody-Drug Conjugates (ADCs)

SATP chemistry plays a crucial role in the development of antibody-drug conjugates (ADCs), a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells. [4][]In this context, SATP can be used to introduce sulfhydryl groups onto the antibody, which then serve as attachment points for a linker-drug conjugate. [6][7][8]The controlled introduction of thiols allows for the generation of ADCs with a defined drug-to-antibody ratio (DAR), a critical parameter influencing the efficacy and safety of the therapeutic. []

Comparison with Other Thiolation Reagents

While other reagents like SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) can also be used for thiolation, SATP offers distinct advantages. [9][10][11]The thioether bond formed after deprotection of the SATP-modified molecule is generally more stable than the disulfide bond introduced by SPDP, which is susceptible to cleavage by reducing agents. [9]However, the cleavable nature of the SPDP linker can be advantageous in applications where release of the conjugated molecule is desired. [9]

Part 3: Experimental Protocols and Workflow

The following protocols provide a detailed, step-by-step guide for protein thiolation using SATP. These protocols are designed to be self-validating, with explanations for key experimental choices.

Experimental Workflow Overview

Detailed Protocol: Thiolation of a Generic IgG Antibody

This protocol is a representative example and may require optimization for specific proteins.

Materials:

-

IgG Antibody: to be modified

-

SATP (N-succinimidyl 3-(acetylthio)propionate)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

-

Phosphate-Buffered Saline (PBS): 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Hydroxylamine Hydrochloride (NH2OH·HCl)

-

EDTA (Ethylenediaminetetraacetic acid)

-

Desalting columns

-

Reaction tubes

Procedure:

A. Thiolation Reaction

-

Prepare the Protein Solution: Dissolve the IgG antibody in PBS to a final concentration of 2-10 mg/mL. [1]Rationale: A sufficiently concentrated protein solution favors the reaction with SATP over hydrolysis of the NHS ester. [1]2. Prepare the SATP Solution: Immediately before use, dissolve SATP in DMSO or DMF to a concentration of approximately 10 mg/mL. Rationale: SATP is moisture-sensitive and the NHS ester hydrolyzes in aqueous solutions; therefore, a fresh solution in an anhydrous organic solvent is critical for reactivity. [1]3. Reaction Incubation: Add a 10- to 20-fold molar excess of the SATP solution to the protein solution. Incubate for 30-60 minutes at room temperature with gentle mixing. Rationale: A molar excess of SATP ensures efficient modification of the available primary amines on the antibody.

-

Purification: Remove the excess, unreacted SATP and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with PBS. B. Deacetylation of the Thiolated Antibody

-

Prepare the Deacetylation Solution: Prepare a solution of 0.5 M hydroxylamine·HCl, 25 mM EDTA in PBS, and adjust the pH to 7.2-7.5. [1][12]This solution should be prepared fresh. Rationale: EDTA is included to chelate any trace metal ions that could catalyze the oxidation of the newly formed sulfhydryl groups. 2. Deacetylation Reaction: Add the deacetylation solution to the purified, SATP-modified antibody at a 1:10 (v/v) ratio (e.g., 100 µL of deacetylation solution to 1 mL of antibody solution). Incubate for 2 hours at room temperature. [12]3. Final Purification: Remove the excess hydroxylamine and other small molecule byproducts using a desalting column equilibrated with a suitable buffer for the downstream application. The buffer should ideally contain 5-10 mM EDTA to prevent disulfide bond formation. 4. Quantification and Use: The concentration of the thiolated antibody can be determined by measuring its absorbance at 280 nm. The number of incorporated sulfhydryl groups can be quantified using Ellman's Reagent. The freshly prepared thiolated antibody should be used immediately in subsequent conjugation reactions to minimize oxidation. [1]

Conclusion

SATP is a powerful and versatile crosslinking reagent that provides a reliable method for introducing protected sulfhydryl groups into proteins and other biomolecules. Its two-step reaction mechanism offers a high degree of control, making it an invaluable tool in bioconjugation, particularly in the development of antibody-drug conjugates and other targeted therapeutics. By understanding the underlying chemistry and following robust protocols, researchers can effectively leverage SATP to advance their scientific endeavors.

References

-

Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Retrieved from [Link]

-

G-Biosciences. (n.d.). Hydroxylamine·HCl. Retrieved from [Link]

- Martin, F. J., & Papahadjopoulos, D. (1982). Comparative studies of the preparation of immunoliposomes with the use of two bifunctional coupling agents and investigation of in vitro immunoliposome-target cell binding by cytofluorometry and electron microscopy. Journal of Biological Chemistry, 257(1), 286-288.

-

AxisPharm. (2022, November 8). What is SPDP Crosslinker? Retrieved from [Link]

- Pillow, T. H., et al. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates.

-

Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents. Retrieved from [Link]

- Parvez, S., et al. (2015). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 89, 915-930.

- Patel, M., et al. (2021). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. Gels, 7(3), 135.

- Singh, A., & Kumar, S. (2023). Chemical technology principles for selective bioconjugation of proteins and antibodies. Chemical Society Reviews, 52(24), 8637-8664.

- Zong, W., et al. (2020). Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. ACS Chemical Biology, 15(10), 2616-2630.

- Metanis, N., et al. (2010). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of Peptide Science, 16(11), 603-609.

- Planas, A., & Kirsch, J. F. (1990). Sequential protection-modification method for selective sulfhydryl group derivatization in proteins having more than one cysteine. Protein Engineering, Design and Selection, 3(7), 625-628.

- Chen, Y. H., et al. (2012). Fast and Selective Modification of Thiol Proteins/Peptides by N-(Phenylseleno) phthalimide. Analytical Chemistry, 84(3), 1695-1701.

- Cremers, C. M., & Jakob, U. (2013). The role of thiols and disulfides in protein chemical and physical stability. Journal of Biological Chemistry, 288(37), 26489-26496.

-

Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. [Link]

- Singh, A., et al. (2022). Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery. Gels, 8(1), 38.

- de Gruijter, C. S., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(16), 9135-9174.

- Rossi, R., et al. (2008). Biochemical and biological aspects of protein thiolation in cells and plasma. Biochemical Journal, 413(2), 209-223.

-

Khan Academy. (n.d.). Protein modifications [Video]. Khan Academy. [Link]

- Benjdia, A., et al. (2017). Biosynthesis of the sactipeptide Ruminococcin C by the human microbiome: Mechanistic insights into thioether bond formation by radical SAM enzymes. Journal of Biological Chemistry, 292(33), 13673-13685.

-

ResearchGate. (2021, August 17). Cysteine protecting groups: applications in peptide and protein science. Retrieved from [Link]

- Wąż, A., et al. (2024). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. International Journal of Molecular Sciences, 25(19), 10469.

-

RojasLab. (2025, November 4). 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained! [Video]. YouTube. [Link]

- Chestnut, M. D., & Kinter, M. (2005). Proteomic approaches to the characterization of protein thiol modification. Redox-Proteomics: From Protein Modifications to Cellular Dysfunction and Diseases, 145-166.

- Asai, D. L., et al. (2013). Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers. Journal of Biomaterials Science, Polymer Edition, 24(12), 1431-1444.

-

Ahmed, A. (2025, May 19). How to Introduce Post-Translational Modifications (PTMs) in Proteins? [Video]. YouTube. [Link]

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. N-Succinimidyl 3-(Acetylthio)propionate | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. ADC Linker_TargetMol [targetmol.com]

- 9. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. covachem.com [covachem.com]

- 12. assets.fishersci.com [assets.fishersci.com]

A Senior Application Scientist's Guide to NHS-Ester Chemistry for Bioconjugation

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Covalent Linkages

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a foundational technology in modern life sciences.[1] It enables the creation of novel molecular entities that combine the distinct properties of their components, such as linking the targeting specificity of an antibody to the therapeutic potency of a cytotoxic drug to create an Antibody-Drug Conjugate (ADC).[1][2] Among the various chemical strategies available, N-Hydroxysuccinimide (NHS) ester chemistry stands out as one of the most robust and widely used methods for covalently modifying proteins and other biomolecules.[3][4] This popularity is due to the high reactivity and selectivity of NHS esters towards primary amines and the exceptional stability of the resulting amide bond under physiological conditions.[5][6]

This guide provides an in-depth exploration of the core principles, critical experimental parameters, and practical workflows of NHS-ester chemistry, designed to empower researchers to achieve efficient, reproducible, and successful bioconjugation outcomes.

The Core Chemistry: Mechanism of Amine Acylation

The fundamental reaction of NHS-ester chemistry is a nucleophilic acyl substitution.[7] It targets primary aliphatic amines (–NH₂), which are abundantly available on biomolecules, most notably at the N-terminus of proteins and on the ε-amino group of lysine residues.[8][9]

The reaction proceeds as follows:

-

Nucleophilic Attack: The unprotonated primary amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester.[5][8]

-

Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.[5]

-

Bond Formation & Leaving Group Departure: The intermediate collapses, resulting in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[5][6]

This process creates a permanent, covalent linkage between the biomolecule and the molecule of interest (e.g., a fluorescent dye, a drug, or a biotin tag).[5]

Caption: Reaction mechanism of NHS ester conjugation with a primary amine.

Critical Parameters for Successful Bioconjugation

The success of an NHS-ester reaction hinges on the careful control of several experimental parameters. The interplay between the desired amine reaction (aminolysis) and the competing side reaction of hydrolysis is the central challenge that must be managed.

The Decisive Role of pH

The reaction pH is the single most critical factor governing the outcome of NHS-ester conjugation.[8] It creates a delicate balance between two competing events:

-

Amine Reactivity: The reactive species is the deprotonated, nucleophilic amine (–NH₂). At a pH below the pKa of the amine group (typically ~10.5 for lysine, but variable), it exists in its protonated, non-nucleophilic form (–NH₃⁺), which significantly slows the reaction.[8] As the pH increases, the concentration of reactive amine increases, favoring conjugation.[8]

-

NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water acts as a nucleophile, cleaving the ester and rendering it inactive.[4][10] The rate of this competing reaction increases significantly with pH.[8][11]

This dynamic dictates an optimal pH window, typically between pH 7.2 and 8.5 .[10][12] The most common and effective range for many applications is pH 8.3-8.5 .[3][13][14] Within this range, a sufficient concentration of primary amines is deprotonated to react efficiently, while the rate of hydrolysis remains manageable.

Buffer Selection: A Self-Validating System

The choice of buffer is as critical as the pH. A core principle of trustworthy protocol design is to eliminate variables that can interfere with the primary reaction.

Rule of Causality: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not compatible with the conjugation step.[4][10] These buffer components will act as competing nucleophiles, reacting with the NHS ester and reducing the yield of the desired bioconjugate.[4][12]

Recommended Amine-Free Buffers:

-

Phosphate-Buffered Saline (PBS): Commonly used for reactions in the pH 7.2-7.5 range.[4][10]

-

Sodium Bicarbonate Buffer: Ideal for the optimal pH 8.3-8.5 range.[3][4]

-

HEPES Buffer: Effective for reactions between pH 7.2-8.5.[4][10]

The Competing Reaction: NHS Ester Hydrolysis

The stability of an NHS ester in aqueous solution is inversely proportional to pH. Understanding the rate of hydrolysis is key to optimizing reaction times and reagent concentrations.

| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |

| 7.0 | 0 | 4-5 hours | [10][11][15] |

| 8.6 | 4 | 10 minutes | [10][11][15] |

| 9.0 | RT | ~5-9 minutes | [16] |

Expert Insight: This rapid decrease in stability at higher pH underscores the importance of promptness. NHS-ester stock solutions should be prepared in a dry, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and added to the aqueous reaction buffer immediately before starting the conjugation.[13][17] Ensure the use of high-quality, amine-free DMF, as degraded DMF can contain dimethylamine, which will react with the ester.[13]

A Practical Guide to NHS-Ester Bioconjugation

This section provides a detailed, step-by-step methodology for a typical protein labeling experiment.

Experimental Workflow Overview

Caption: A typical experimental workflow for NHS-ester bioconjugation.

Step-by-Step Experimental Protocol

This protocol provides a general framework for labeling a protein. Optimization is often necessary for specific applications.

-

Biomolecule Preparation:

-

NHS-Ester Reagent Preparation:

-

Reaction Setup:

-

Calculate the required volume of the NHS-ester stock solution. A 5- to 20-fold molar excess of the ester over the protein is a common starting point.[4]

-

While gently stirring the protein solution, add the calculated volume of the NHS-ester stock.

-

Adjust the reaction pH to the optimal 8.3-8.5 using a suitable buffer like 0.1 M Sodium Bicarbonate.[3][13]

-

-

Incubation:

-

Quenching the Reaction (Trustworthiness Check):

-

Quenching is a critical step to terminate the conjugation process by consuming any unreacted NHS ester, ensuring a homogenous final product.[18][19]

-

Add a quenching agent with a primary amine, such as Tris or glycine, to a final concentration of 20-100 mM.[18]

-

Incubate for an additional 15-30 minutes at room temperature.[18]

-

-

Purification of the Bioconjugate:

-

The final, crucial step is to separate the labeled bioconjugate from excess unreacted reagents, the NHS byproduct, and the quenching agent.[20]

-

Common purification methods include:

-

Size-Exclusion Chromatography (SEC) / Gel Filtration: The most common method for macromolecules.[3][13]

-

Tangential Flow Filtration (TFF): Widely used in larger-scale ADC purification for buffer exchange and removal of small molecule impurities.[]

-

Chromatography: Techniques like ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) can be used to separate ADC variants.[20][][22]

-

-

-

Characterization and Analysis:

-

The purified conjugate must be characterized to confirm success.[1][23]

-

For labeled proteins, determine the Degree of Labeling (DOL) —the average number of labels per protein molecule—using spectrophotometry (Beer-Lambert law).[6]

-

Other analytical techniques include SDS-PAGE, mass spectrometry, and functional assays to ensure the biomolecule's activity has been retained.

-

The NHS-Ester Toolkit: Standard vs. Sulfo-NHS

A key variation in NHS-ester chemistry is the inclusion of a sulfonate group (–SO₃) on the N-hydroxysuccinimide ring, creating a Sulfo-NHS ester.

| Feature | Standard NHS Ester | Sulfo-NHS Ester | Causality & Field Insight |

| Water Solubility | Poor. Requires initial dissolution in an organic solvent (DMSO/DMF).[17] | High. Water-soluble and can be added directly to aqueous buffers.[17][] | The sulfonate group is charged and increases the hydrophilicity of the reagent. This allows for conjugation in a fully aqueous environment, avoiding organic solvents that could potentially denature sensitive proteins.[] |

| Membrane Permeability | Membrane-permeable. | Membrane-impermeable. | The charged sulfonate group prevents the Sulfo-NHS ester from crossing the cell membrane. This is a critical feature for selectively labeling cell surface proteins without modifying intracellular components.[] |

| Reaction Chemistry | Identical to Sulfo-NHS. Reacts with primary amines at pH 7.2-9.[10] | Identical to NHS. Reacts with primary amines at pH 7-9.[17][] | The sulfonate group does not participate in the reaction chemistry; its sole purpose is to modify the reagent's physical properties (solubility and permeability).[10] |

Conclusion

NHS-ester chemistry is a powerful and versatile tool for bioconjugation, essential for applications ranging from basic research to the development of advanced therapeutics like ADCs.[7][9] By understanding the core reaction mechanism and meticulously controlling the critical parameters of pH and buffer composition, researchers can harness this chemistry to create stable, well-defined bioconjugates. The principles of causality and self-validation—choosing non-interfering reagents and incorporating quenching and purification steps—are paramount to achieving reproducible and trustworthy results. This guide serves as a foundational resource to empower scientists to confidently design and execute successful bioconjugation strategies.

References

- Purification of antibody-drug conjug

- NHS ester labeling of amino biomolecules. Lumiprobe.

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.

- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.

- Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide. Benchchem.

- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.

- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.

- Application Notes: Quenching Acid-PEG2-NHS Ester Reactions. Benchchem.

- Review of Antibody Drug Conjugate (ADC)

- Antibody Drug Conjugate Manufacturing: Purific

- Application Notes and Protocols for Quenching Bis-PEG7-NHS Ester Reactions. Benchchem.

- Sulfo-NHS and NHS Esters in Protein Chemistry. CovaChem.

- Chemistry of Bioconjugates: Synthesis, Characterization, and Biomedical Applic

- What is hydrolysis rates for NHS ester functionalized dyes?. Lumiprobe.

- Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.

- Amine-Reactive Crosslinker Overview.

- An In-depth Technical Guide to NHS Ester Chemistry in Bioconjug

- Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Benchchem.

- Bioconjugation: A Powerful Link Between Biology and Chemistry. Biosynth.

- The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage.

- A Deep Dive into NHS Ester Crosslinkers: An In-depth Technical Guide. Benchchem.

- Overview of Bioconjug

- NHS / sulfo-NHS. Interchim.

- Sulfo-NHS & W

Sources

- 1. chempep.com [chempep.com]

- 2. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. help.lumiprobe.com [help.lumiprobe.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. interchim.fr [interchim.fr]

- 15. interchim.fr [interchim.fr]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. covachem.com [covachem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]

- 23. Synthesis, Characterization, and Biomedical Applications | Books and Publications - Gate2Biotech.com [gate2biotech.com]

An In-Depth Technical Guide to 3-(Acetylthio)propionic acid N-succinimidyl ester (SATP) in Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Molecular Functionality with Precision

In the intricate landscape of bioconjugation and protein modification, the ability to introduce specific functional groups onto a biomolecule is paramount. 3-(Acetylthio)propionic acid N-succinimidyl ester, commonly known as SATP, has emerged as a cornerstone reagent for this purpose. It provides a robust and controlled method for introducing protected sulfhydryl (-SH) groups onto proteins, peptides, and other amine-containing molecules.[1][2] This two-step modification strategy is fundamental to numerous applications, from studying protein-protein interactions to constructing sophisticated therapeutic agents like antibody-drug conjugates (ADCs).[3][4][5]

The core utility of SATP lies in its heterobifunctional structure: an N-hydroxysuccinimide (NHS) ester that targets primary amines and a thioester that serves as a protected sulfhydryl.[1] This design allows for the covalent attachment of a latent thiol group, which can be stored in its protected form and later deprotected under mild conditions to reveal a highly reactive free sulfhydryl. This guide provides a comprehensive overview of the chemistry, applications, and detailed protocols for utilizing SATP, empowering researchers to leverage its full potential in their experimental designs.

The Chemistry of SATP: A Two-Step Mechanism for Controlled Thiolation

The elegance of SATP lies in its sequential reaction mechanism, which offers a high degree of control over the modification process. This process can be broken down into two distinct phases: acylation and deprotection.

Step 1: Amine Acylation

The first step involves the reaction of the NHS ester moiety of SATP with a primary amine (-NH₂) on the target molecule.[1] In proteins, these primary amines are predominantly found at the N-terminus of the polypeptide chain and on the epsilon-amine of lysine residues. The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[1]

This reaction is highly specific for primary amines and is typically performed in amine-free buffers, such as phosphate-buffered saline (PBS) or HEPES, at a pH range of 7.2 to 8.0.[1] Buffers containing primary amines, like Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[1]

Caption: Deprotection of the acetylated thiol using hydroxylamine to yield a free sulfhydryl.

Core Applications in Research

The ability to introduce sulfhydryl groups makes SATP a versatile tool for a wide range of research applications.

-

Bioconjugation and Crosslinking: Free thiols are significantly less common on protein surfaces than primary amines, making them ideal targets for highly specific conjugation reactions. [2]After modifying a protein with SATP, the resulting sulfhydryl can be reacted with maleimide-containing labels (e.g., fluorophores, biotin) or crosslinkers to study protein structure and interactions. [2]* Antibody-Drug Conjugate (ADC) Development: ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that recognizes a tumor-specific antigen. [6]SATP is used to introduce sulfhydryl groups onto the antibody, which then serve as chemical handles for attaching the drug payload. This method allows for the creation of precisely engineered therapeutics that deliver toxins directly to cancer cells. [7]* Immobilization on Surfaces: Thiolated proteins can be covalently attached to maleimide-activated surfaces, such as microplates or beads for immunoassays, or to gold surfaces for applications in biosensors and nanomaterials.

-

Formation of Thiolated Polymers: In materials science and tissue engineering, SATP can be used to thiolate polymers, which can then be crosslinked through disulfide bond formation or other thiol-specific reactions to form hydrogels. [8]

Caption: A generalized workflow for protein modification using SATP.

Experimental Protocols: A Practical Guide

Successful use of SATP requires careful attention to reagent handling and reaction conditions.

Protocol 1: Thiolation of Immunoglobulin G (IgG)

This protocol describes a general procedure for introducing sulfhydryl groups onto an antibody, a common application in research.

Materials Required:

-

IgG solution (2-10 mg/mL)

-

SATP (e.g., Thermo Scientific, Cat# 26102)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5 (Amine-free)

-

Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Prepare SATP Stock Solution: SATP is moisture-sensitive and should be handled accordingly. [1]Equilibrate the vial to room temperature before opening. Immediately before use, dissolve 6-8 mg of SATP in 0.5 mL of anhydrous DMSO. This creates an ~55 mM solution. Discard any unused solution. [1]2. Acylation Reaction:

-

Combine 1.0 mL of the IgG solution (e.g., at 9 mg/mL, which is ~60 µM) with 10 µL of the freshly prepared SATP stock solution. This corresponds to an approximate 10-fold molar excess of SATP over protein. [1] * Incubate the reaction for 30-60 minutes at room temperature. 3. Remove Excess SATP: Immediately following incubation, remove non-reacted SATP and the NHS byproduct using a desalting column equilibrated with Reaction Buffer. This step is crucial to prevent unwanted reactions in the subsequent deprotection step.

-

-

Deprotection:

-

To the 1.0 mL of desalted, SATA-modified IgG, add 100 µL of the Deacetylation Solution. [1] * Incubate for 2 hours at room temperature. [1]5. Final Purification: Purify the thiolated IgG from excess hydroxylamine and byproducts using a desalting column equilibrated with Reaction Buffer containing 5-10 mM EDTA. The presence of EDTA is critical to minimize re-oxidation of the newly formed sulfhydryl groups. 6. Quantification and Use: The number of incorporated sulfhydryl groups can be quantified using Ellman's Reagent. The thiolated protein should be used promptly in downstream applications to avoid disulfide bond formation. [1]

-

Technical Considerations and Comparative Analysis

Optimizing SATP-mediated reactions requires an understanding of several key parameters and how SATP compares to other common thiolating reagents.

Key Reaction Parameters

| Parameter | Recommended Range/Condition | Rationale & Impact |

| pH | 7.2 - 8.0 for acylation | Balances the rate of amine acylation against the hydrolysis of the NHS ester. Higher pH increases both rates. [1] |

| Buffer | Phosphate, HEPES, Borate | Must be free of primary amines which compete with the target molecule for the NHS ester. [1] |

| SATP:Protein Molar Ratio | 5- to 20-fold excess | A molar excess drives the reaction to completion. The optimal ratio should be determined empirically to achieve the desired degree of modification without compromising protein function. [1][9] |

| Temperature | 4°C to Room Temperature | Lower temperatures slow the reaction rate (including hydrolysis), requiring longer incubation times. Room temperature is often sufficient. |

| Reagent Stability | Store desiccated at -20°C | The NHS-ester moiety is highly susceptible to hydrolysis upon exposure to moisture. [1] |

Comparison of Thiolating Reagents

SATP is one of several reagents available for introducing sulfhydryl groups. The choice of reagent depends on the specific requirements of the application.

| Reagent | Reactive Group | Spacer Arm Length | Key Feature |

| SATP | NHS Ester | 4.1 Å | Introduces a protected sulfhydryl, allowing for a two-step process with a stable intermediate. [1][4] |

| SATA | NHS Ester | 2.8 Å | Shorter spacer arm than SATP. Also introduces a protected sulfhydryl. |

| Traut's Reagent (2-IT) | Imidothiolane | 4.0 Å | Reacts with amines to directly form a sulfhydryl in a single step . Preserves the positive charge of the original amine. [10][11] |

| SPDP | NHS Ester | 6.8 Å | Introduces a pyridyl disulfide group, which can be reduced to a free thiol. The release of pyridine-2-thione can be monitored spectrophotometrically. [4][12] |

Conclusion

3-(Acetylthio)propionic acid N-succinimidyl ester is a powerful and versatile reagent for the precise introduction of sulfhydryl groups onto biomolecules. Its two-step mechanism, which generates a stable, protected intermediate, offers researchers significant control and flexibility in designing complex bioconjugates. From fundamental studies of protein interactions to the development of next-generation antibody-drug conjugates, SATP provides an indispensable tool for chemical modification. By understanding its underlying chemistry and adhering to optimized protocols, scientists can effectively harness the capabilities of SATP to advance their research objectives in proteomics, drug discovery, and beyond.

References

- Parvez, S., et al. (2018). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 120, 264-276.

- Raman, T., et al. (2020). Recent Developments in Thiolated Polymeric Hydrogels for Tissue Engineering Applications. Macromolecular Bioscience, 20(10), e2000179.

- Wang, L., et al. (2017). Marine Antibody–Drug Conjugates: Design Strategies and Research Progress. Marine Drugs, 15(1), 12.

-

Wikipedia. (n.d.). 2-Iminothiolane. [Link]

-

Reddit. (2022). Trouble with antibody thiolation with Traut's Reagent (2-Iminothiolane•HCl). [Link]

- D'Souza, C.S., et al. (2024). Target Antigen Attributes and Their Contributions to Clinically Approved Antibody-Drug Conjugates (ADCs) in Haematopoietic and Solid Cancers. Cancers, 16(2), 346.

-

Beacon Targeted Therapies. (2024). Precision Oncology Meets Potency: The Promise of Antibody-Drug Conjugates. [Link]

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. korambiotech.com [korambiotech.com]

- 5. Marine Antibody–Drug Conjugates: Design Strategies and Research Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Recent Developments in Thiolated Polymeric Hydrogels for Tissue Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. 2-Iminothiolane - Wikipedia [en.wikipedia.org]

- 12. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to Protein Thiolation using SATP

<_Step_1_Comprehensive_Search>

This guide provides a comprehensive overview of the fundamental principles and practical applications of protein thiolation using N-succinimidyl S-acetylthiopropionate (SATP). It is intended for researchers, scientists, and professionals in the field of drug development who are looking to incorporate sulfhydryl groups into proteins for various applications, including protein-protein conjugation, immobilization, and the development of antibody-drug conjugates (ADCs).

Introduction: The Significance of Protein Thiolation

The introduction of free sulfhydryl (-SH) groups, or thiols, onto the surface of a protein is a critical chemical modification that opens up a vast array of possibilities for creating novel bioconjugates.[1][2] The unique reactivity of the thiol group makes it an ideal target for specific chemical ligation strategies.[1] These strategies are central to the construction of complex biomolecular architectures with tailored functionalities.[3] Protein S-thiolation, the formation of mixed disulfides between a protein sulfhydryl and a low-molecular-weight thiol, is a key cellular response to oxidative stress and plays a role in regulating protein function.[2][4][5]

N-succinimidyl S-acetylthiopropionate (SATP) is a reagent that allows for the introduction of protected sulfhydryl groups onto proteins. This protection strategy is crucial as it prevents the premature formation of disulfide bonds, ensuring that the newly introduced thiol groups are available for subsequent conjugation reactions.

PART 1: The Core Principles of SATP-Mediated Thiolation

The Chemistry of SATP

SATP is a heterobifunctional crosslinker containing two key reactive moieties:

-

N-hydroxysuccinimide (NHS) ester: This group reacts specifically with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of a protein, to form a stable amide bond.[6] This reaction is most efficient at a pH range of 7.2-8.0.[6]

-

S-acetyl protected thiol: The thiol group is protected by an acetyl group (-COCH3), rendering it unreactive until a deprotection step is performed. This protection is essential to prevent the formation of unwanted disulfide bonds during the initial labeling reaction.

The overall process of protein thiolation using SATP can be broken down into two distinct steps:

-

Acylation: The NHS ester of SATP reacts with primary amines on the protein, covalently attaching the S-acetylthiopropionate moiety.

-

Deacetylation: The acetyl protecting group is removed from the newly introduced thiol, typically using hydroxylamine, to generate a free, reactive sulfhydryl group.[6]

Causality Behind Experimental Choices

The choice of SATP as a thiolation reagent is dictated by the need for controlled and specific introduction of sulfhydryl groups. The two-step process provides a significant advantage over reagents that introduce a free thiol directly, as it minimizes the risk of undesirable side reactions, such as intermolecular disulfide bond formation between modified proteins.

The pH of the reaction buffer is a critical parameter. The acylation reaction with the NHS ester is favored at a slightly alkaline pH (7.2-8.0), where the primary amines are sufficiently deprotonated and nucleophilic.[6] Conversely, lower pH conditions can lead to hydrolysis of the NHS ester, reducing the efficiency of the labeling reaction.

PART 2: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the thiolation of a model protein, such as an antibody, using SATP.

Materials and Reagents

-

Protein to be modified (e.g., IgG)

-

N-succinimidyl S-acetylthiopropionate (SATP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Hydroxylamine•HCl

-

EDTA

-

1N NaOH

-

Desalting columns

Reagent Preparation

-

Protein Solution: Dissolve the protein in PBS at a concentration of 2-10 mg/mL.[6]

-

SATP Solution: Immediately before use, dissolve SATP in DMSO to a concentration of ~55 mM (e.g., 6-8 mg in 0.5 mL).[6] Do not store the SATP solution as the NHS-ester is susceptible to hydrolysis.[6]

-

Deacetylation Solution: Prepare a solution of 0.5 M Hydroxylamine and 25 mM EDTA in PBS. Adjust the pH to 7.2-7.5 with 1N NaOH.[6]

Experimental Workflow: A Step-by-Step Guide

-

Combine the protein solution with the freshly prepared SATP solution. A common starting point is a 9:1 molar ratio of SATP to protein.[6]

-

Incubate the reaction mixture at room temperature for 30 minutes.[6]

-

Remove the excess, unreacted SATP using a desalting column equilibrated with PBS.

-

To the purified, acetylated protein, add the Deacetylation Solution (e.g., 100 µL per 1 mL of protein solution).[6]

-

Incubate the reaction for 2 hours at room temperature.[6]

-

Purify the thiolated protein from the hydroxylamine and other reaction components using a desalting column equilibrated with PBS containing 10 mM EDTA. The EDTA is included to chelate any trace metal ions that could catalyze the oxidation of the newly formed sulfhydryl groups.

Quantification of Thiol Incorporation

The degree of thiolation can be determined using Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).[7][8][9] This reagent reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[9]

Data Presentation

| Parameter | Recommended Value | Rationale |

| SATP:Protein Molar Ratio | 9:1 (can be optimized) | A molar excess of SATP drives the acylation reaction to completion. The ratio can be adjusted to control the level of thiol incorporation. |

| Reaction pH (Acylation) | 7.2 - 8.0 | Optimizes the nucleophilicity of primary amines for reaction with the NHS ester.[6] |

| Reaction Time (Acylation) | 30 minutes | Sufficient for the reaction to proceed to completion at room temperature. |

| Reaction Time (Deacetylation) | 2 hours | Ensures complete removal of the acetyl protecting group. |

| Purification Method | Desalting Chromatography | Effectively removes small molecule reagents and byproducts. |

PART 3: Visualizing the Process

Reaction Mechanism

Caption: SATP reacts with primary amines on a protein, followed by deacetylation.

Experimental Workflow

Caption: Step-by-step workflow for protein thiolation using SATP.

Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

| Low Thiol Incorporation | Inactive SATP due to hydrolysis. | Prepare SATP solution immediately before use and protect from moisture.[6] |

| Suboptimal reaction pH. | Ensure the pH of the reaction buffer is between 7.2 and 8.0.[6] | |

| Presence of primary amines in the buffer (e.g., Tris). | Use a non-amine containing buffer such as PBS or HEPES.[6] | |

| Protein Aggregation | Formation of intermolecular disulfide bonds. | Work quickly after the deacetylation step and consider adding a reducing agent like TCEP at a low concentration if the application allows. |

| Inconsistent Results | Variability in reagent preparation or reaction times. | Standardize all reagent concentrations and incubation times. |

Conclusion

Protein thiolation using SATP is a robust and reliable method for introducing reactive sulfhydryl groups onto proteins. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can successfully modify proteins for a wide range of downstream applications. The two-step nature of this process, involving a protected thiol, provides a high degree of control and minimizes unwanted side reactions, making it a valuable tool in the field of bioconjugation.

References

-

Ghanem, A., & D'Alessandro, P. L. (2021). Hydroxyapatite Chromatography (HAC). In: Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. Available from: [Link]

-

Gorbunoff, M. J. (1985). Protein chromatography on hydroxyapatite columns. Methods in Enzymology, 117, 370-380. Available from: [Link]

- Murphy, L. J., & Cummins, J. T. (1988).Hydroxyapatite chromatography of proteins.

-

Cummins, B., & O'Connor, B. (2011). Hydroxyapatite chromatography: altering the phosphate-dependent elution profile of protein as a function of pH. Analytical Biochemistry, 414(2), 238-243. Available from: [Link]

-

Kurz, F., Hengst, C., & Kulozik, U. (2020). RP-HPLC method for simultaneous quantification of free and total thiol groups. MethodsX, 7, 100862. Available from: [Link]

-

Tyagarajan, K., Pretzer, E., & Wiktorowicz, J. E. (2003). Measurement of Protein Sulfhydryls in Response to Cellular Oxidative Stress Using Gel Electrophoresis and Multiplexed Fluorescent Imaging Analysis. Analytical Biochemistry, 321(2), 219-226. Available from: [Link]

-

Creighton, T. E. (1980). Determination of sulfhydryl groups and disulfide bonds in a protein by polyacrylamide gel electrophoresis. Journal of Molecular Biology, 144(4), 521-550. Available from: [Link]

-

Winther, J. R., & Thorpe, C. (2014). Quantification of Reduced Cysteine Residues. In: Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. Antioxidants & Redox Signaling, 21(3), 511-531. Available from: [Link]

-

Bio-Rad Laboratories. What Is Hydroxyapatite Chromatography? Available from: [Link]

-

Zhang, T., et al. (2018). Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. Analytical Biochemistry, 558, 1-8. Available from: [Link]

-

Poole, L. B. (2015). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 80, 128-140. Available from: [Link]

-

Li, X., et al. (2023). Thiolation-Based Protein-Protein Hydrogels for Improved Wound Healing. bioRxiv. Available from: [Link]

- Singh, S. K., et al. (1996).Process for the deprotection of protected thiols. Tetrahedron Letters, 37(24), 4117-4120.

-

Thomas, J. A., et al. (1995). Protein sulfhydryls and their role in the antioxidant function of protein S-thiolation. Archives of Biochemistry and Biophysics, 319(1), 1-9. Available from: [Link]

-

Gal-Moscovici, A., & Schmidt, R. R. (2007). Deprotection of S-acetamidomethyl cysteine with copper(II) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry, 5(11), 1757-1761. Available from: [Link]

-

Chai, Y. C., et al. (1998). Cellular Responses to Nitric Oxide: Role of Protein S-thiolation/dethiolation. Archives of Biochemistry and Biophysics, 354(2), 259-266. Available from: [Link]

-

Dalle-Donne, I., et al. (2009). The role of thiols in antioxidant systems. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(10), 1055-1066. Available from: [Link]

-